methyl 2-({N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate
Overview
Description
Methyl 2-({N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Glycine Derivative: The initial step involves the reaction of glycine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)glycine.
Sulfonylation: The N-(3-chlorophenyl)glycine is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group, yielding N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine.
Esterification: Finally, the carboxylic acid group of the glycine derivative is esterified with methanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Sulfides or thiols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-({N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug development
Industry
In material science, the compound could be used in the development of new polymers or as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which methyl 2-({N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The aromatic and sulfonyl groups can interact with specific amino acid residues, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
- Methyl 2-({N-(3-bromophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate
- Methyl 2-({N-(3-chlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate
Uniqueness
Methyl 2-({N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate is unique due to the specific combination of chlorinated aromatic rings and the sulfonyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both 3-chlorophenyl and 4-chlorophenyl groups can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[[2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O5S/c1-31-22(28)19-7-2-3-8-20(19)25-21(27)14-26(17-6-4-5-16(24)13-17)32(29,30)18-11-9-15(23)10-12-18/h2-13H,14H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVNCSGGGCFTOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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